7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18224506
InChI: InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7)
SMILES:
Molecular Formula: C12H17F3N2O6
Molecular Weight: 342.27 g/mol

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

CAS No.:

Cat. No.: VC18224506

Molecular Formula: C12H17F3N2O6

Molecular Weight: 342.27 g/mol

* For research use only. Not for human or veterinary use.

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid -

Specification

Molecular Formula C12H17F3N2O6
Molecular Weight 342.27 g/mol
IUPAC Name 7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7)
Standard InChI Key WEQHFEHXGUCXCU-UHFFFAOYSA-N
Canonical SMILES COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid, reflects its spirocyclic architecture. The diazaspiro[3.5]nonane core consists of two fused rings: a five-membered ring and a three-membered ring sharing a single spiro carbon atom . Nitrogen atoms occupy positions 2 and 7, with the methoxycarbonyl (-COOCH3_3) and carboxylic acid (-COOH) groups attached to the 7- and 3-positions, respectively. The TFA counterion enhances solubility and stabilizes the compound during synthesis .

Key structural features:

  • Spirocyclic framework: Enhances conformational rigidity, potentially influencing binding interactions in biological systems .

  • Electron-withdrawing groups: The TFA moiety (CF3COO\text{CF}_3\text{COO}^-) and carboxylic acid group contribute to polarity and acidity.

  • Hybridization: The sp3^3-hybridized spiro carbon and nitrogen atoms enable diverse stereochemical configurations .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC12H17F3N2O6\text{C}_{12}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{O}_{6}
Molecular Weight342.27 g/mol
SolubilityLikely polar solvents (e.g., DMSO, methanol) due to TFA counterion
StabilitySensitive to strong bases (ester hydrolysis)
LogP (Predicted)~1.2 (moderate lipophilicity)

The trifluoroacetate ion imparts high polarity, suggesting compatibility with reverse-phase chromatography for purification . The presence of multiple hydrogen bond donors (e.g., -COOH, -NH) and acceptors (e.g., carbonyl groups) may influence crystallization behavior .

Analytical Characterization

Spectroscopic data:

  • Mass spectrometry: Expected molecular ion peak at m/z 342.27 (M+H+^+).

  • NMR: Distinct signals for the spiro carbon (δ\delta 60–70 ppm in 13C^{13}\text{C}) and TFA counterion (δ\delta 160–170 ppm for carbonyl) .

Chromatography:

  • HPLC: Retention time dependent on mobile phase pH, with TFA often used as an ion-pairing agent .

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
7,7-Difluoro-2-azaspiro[3.5]nonane Fluorine substituents at C7Higher electronegativity alters reactivity
7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane Boc-protected amine, ketone groupEnhanced stability for solid-phase synthesis

Future Directions and Research Gaps

Current literature lacks in vivo efficacy and pharmacokinetic data for this compound. Priority research areas include:

  • Target identification: Screening against pain-related receptors (e.g., sigma, opioid) .

  • Prodrug development: Masking the carboxylic acid to improve bioavailability.

  • Toxicology profiling: Assessing organ-specific toxicity in animal models .

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